molecular formula C13H19N3O4S B2558468 N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448034-60-3

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2558468
CAS No.: 1448034-60-3
M. Wt: 313.37
InChI Key: ZASGFKJTCWQJKP-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a pyrazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the hydroxypropyl group. The pyrazole ring is then synthesized and sulfonamide functionality is introduced in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring with a sulfonamide group and a furan moiety. The presence of the furan ring is significant as it contributes to the compound's biological properties.

Antiproliferative Activity

Research indicates that pyrazole-4-sulfonamide derivatives exhibit notable antiproliferative effects. A study demonstrated that various derivatives, including this compound, were tested against U937 cell lines using the CellTiter-Glo Luminescent cell viability assay. The results showed that these compounds could inhibit cell proliferation without significant cytotoxicity, which is crucial for developing anticancer agents .

The mechanism of action involves the inhibition of specific cellular pathways associated with cancer cell growth. These compounds have been shown to interfere with protein glycation and possess antioxidant properties. The inhibition of such pathways suggests potential roles in managing oxidative stress-related diseases .

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds in its class, a comparative analysis is presented below:

Compound NameIC50 (µM)Target CellsMechanism
N-(furan-3-yl)-pyrazole26U937Antiproliferative
N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-pyrazole49.85A549Antitumor activity
1-Arylmethyl-pyrazole50VariousApoptosis induction

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Anticancer Properties : A recent study on 1-(2′-hydroxy-3′-aroxypropyl)-substituted pyrazoles showed significant antitumor activity against A549 lung cancer cells. The compounds induced autophagy without triggering apoptosis, indicating a unique mechanism that could be exploited for therapeutic purposes .
  • Anti-inflammatory Effects : Another investigation into pyrazole derivatives revealed their potential as anti-inflammatory agents. By modulating inflammatory pathways, these compounds could serve as adjunct therapies for chronic inflammatory diseases .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-6-4-12(17)11-5-7-20-8-11/h5,7-8,12,14,17H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGFKJTCWQJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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